

Application Notes: Trimethoprim Fumaric Acid in Antimicrobial Susceptibility Testing

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Compound of Interest		
Compound Name:	Trimethoprim fumaric acid	
Cat. No.:	B12372623	Get Quote

Introduction

Trimethoprim is a synthetic bacteriostatic antibiotic that is effective against a wide range of aerobic gram-positive and gram-negative bacteria.[1][2] It is frequently used in the treatment of urinary tract infections.[1][3] The utility of trimethoprim in clinical and research settings necessitates standardized methods for determining the susceptibility of bacterial isolates. While often used in combination with sulfamethoxazole to reduce the development of resistance, it is also tested as a single agent.[1][2] These notes provide a comprehensive overview of the application of trimethoprim, with a focus on its fumaric acid salt, in antimicrobial susceptibility testing (AST).

Mechanism of Action

Trimethoprim competitively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for the conversion of dihydrofolate to tetrahydrofolate.[1][2] Tetrahydrofolate is a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[2][4] The inhibition of DHFR leads to a depletion of these essential molecules, thereby halting bacterial growth and replication.[2][5] Trimethoprim exhibits a significantly higher affinity for bacterial DHFR than for the mammalian enzyme, which accounts for its selective toxicity.[2][4]

Trimethoprim Fumaric Acid: Properties and Use in AST



While trimethoprim base is commonly used, its salt forms, such as trimethoprim fumarate, can offer advantages in terms of solubility, which is a critical factor in the preparation of stock solutions for AST. The fumaric acid salt of trimethoprim is often used to improve the aqueous solubility of the compound. When preparing solutions for AST, it is the concentration of the active trimethoprim base that is of importance. Therefore, the molecular weight of the salt form must be taken into account when calculating the amount of substance needed to achieve the desired concentration of the active moiety.

Quantitative Data for Trimethoprim in AST

The following tables summarize key quantitative data for the use of trimethoprim in antimicrobial susceptibility testing.

Table 1: Physicochemical Properties of Trimethoprim

Property	Value	References
Molecular Formula	C14H18N4O3	[6][7]
Molecular Weight	290.32 g/mol	[6][7]
Solubility in Water	0.4 mg/mL	[7]
Solubility in DMSO	~20-50 mg/mL	[6][7]
Solubility in Ethanol	2.6 mg/mL	[7]
Storage of Solid Form	-20°C	[6]
Stability of Solid Form	≥ 4 years at -20°C	[6]

Table 2: CLSI and EUCAST Quality Control Ranges for Trimethoprim



Quality Control Strain	Method	Antimicrobi al Agent	Concentrati on/Disk Content	Acceptable Zone Diameter (mm) or MIC (µg/mL)	References
Escherichia coli ATCC® 25922	Disk Diffusion	Trimethoprim	5 μg	21-28	[8]
Escherichia coli ATCC® 25922	MIC	Trimethoprim	-	0.5-2	[9]
Staphylococc us aureus ATCC® 25923	Disk Diffusion	Trimethoprim	5 μg	19-26	[8]
Haemophilus influenzae ATCC® 49247	MIC	Trimethoprim	-	0.12-0.5	[10]
Haemophilus influenzae ATCC® 49247	Disk Diffusion	Trimethoprim	5 μg	27-33	[10]
Streptococcu s pneumoniae ATCC® 49619	MIC	Trimethoprim	-	1-4	[10]

Note: These ranges are subject to change and users should always refer to the latest CLSI M100 or EUCAST documents for the most current information.[11][12][13]

Experimental Protocols



Protocol 1: Preparation of Trimethoprim Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of trimethoprim. Adjustments should be made if using a salt form to ensure the final concentration of the active trimethoprim base is correct.

Materials:

- Trimethoprim (or Trimethoprim Fumarate) powder
- Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Calculate the required mass: To prepare a 10 mg/mL stock solution, weigh out 10 mg of trimethoprim powder. If using trimethoprim fumarate, adjust the mass based on the molecular weight of the salt to achieve a final concentration of 10 mg/mL of the active trimethoprim base.
- Dissolution: Add the weighed powder to a sterile tube. Add 1 mL of DMSO to the tube.[14]
 [15]
- Mixing: Vortex the solution until the powder is completely dissolved.
- Sterilization: As the stock is prepared in DMSO, filter sterilization may not be necessary.
 However, if desired, use a 0.22 μm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for up to one year.[7][14] Avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution Susceptibility Testing



This protocol is a generalized procedure based on CLSI guidelines.[13]

Materials:

- Trimethoprim stock solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Incubator at 35°C ± 2°C

Procedure:

- Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of the trimethoprim stock solution in CAMHB to achieve the final desired concentrations in the microtiter plate.
- Inoculate Microtiter Plate: Add 50 μL of the appropriate trimethoprim dilution to each well of the microtiter plate. The final column of the plate should contain 100 μL of CAMHB without antibiotic to serve as a growth control.
- Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[16] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
- Inoculate Wells: Add 50 μL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 μL per well.
- Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of trimethoprim that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 3: Disk Diffusion Susceptibility Testing



This protocol is a generalized procedure based on CLSI guidelines.[13][16]

Materials:

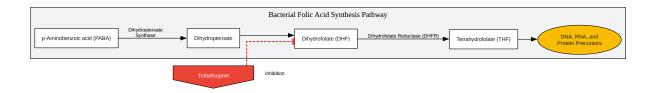
- 5 μg trimethoprim disks
- Mueller-Hinton Agar (MHA) plates
- · Bacterial inoculum standardized to 0.5 McFarland
- Sterile cotton swabs
- Incubator at 35°C ± 2°C

Procedure:

- Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
 [16]
- Inoculate MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab
 into the suspension and rotate it against the side of the tube to remove excess liquid. Swab
 the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees
 after each application to ensure even distribution of the inoculum.
- Apply Antibiotic Disks: Aseptically apply a 5 μg trimethoprim disk to the surface of the inoculated agar. Gently press the disk down to ensure complete contact with the agar.
- Incubation: Invert the plates and incubate at 35° C \pm 2°C for 16-20 hours in ambient air.
- Reading Results: Measure the diameter of the zone of complete inhibition in millimeters.
 Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the breakpoints published by CLSI or EUCAST.[16][17] For trimethoprim, slight growth within the zone of inhibition may occur; in such cases, the margin of obvious growth should be measured.[16]

Diagrams

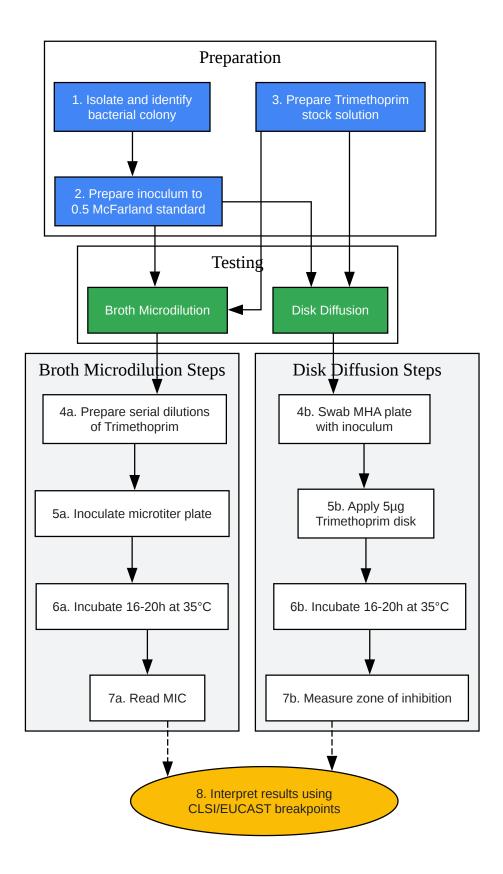




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Figure 1. Mechanism of action of Trimethoprim in the bacterial folic acid synthesis pathway.





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Figure 2. General workflow for antimicrobial susceptibility testing with Trimethoprim.



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